4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine
Overview
Description
CH5015765 is a small molecule drug that acts as an inhibitor of heat shock protein 90 (HSP90). It was initially developed by Chugai Pharmaceutical Co., Ltd. The compound has shown potential in preclinical studies for its antitumor activity, particularly in human cancer xenograft mouse models .
Mechanism of Action
Target of Action
CH5015765, also known as 4-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-6-(Methylsulfanyl)-1,3,5-Triazin-2-Amine, is primarily targeted towards Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that regulates the maturation and stabilization of its substrate proteins, known as client proteins . Many of these client proteins are involved in tumor progression and survival, making HSP90 a significant target for developing anticancer drugs .
Mode of Action
CH5015765 acts as an HSP90 inhibitor . It binds to the ATP binding site of HSP90, inhibiting its function . This interaction disrupts the maturation and stabilization of client proteins, many of which are essential for tumor progression and survival .
Biochemical Pathways
The inhibition of HSP90 by CH5015765 affects the biochemical pathways involving the client proteins of HSP90. These proteins are involved in various cellular processes, including cell cycle control, cell growth and survival, and signal transduction . By inhibiting HSP90, CH5015765 disrupts these pathways, leading to the inhibition of tumor progression .
Pharmacokinetics
It’s worth noting that the compound was designed for oral availability , which suggests considerations of its absorption and bioavailability during its development.
Result of Action
The primary result of CH5015765’s action is its antitumor activity . By inhibiting HSP90, it disrupts the function of proteins essential for tumor progression and survival . This leads to the inhibition of tumor growth, as demonstrated in human cancer xenograft mouse models .
Preparation Methods
The synthesis of CH5015765 involves the molecular design using X-ray cocrystal structures of the lead compound and natural HSP90 inhibitor geldanamycin with HSP90. The synthetic route includes the optimization of affinity to HSP90, in vitro cell growth inhibitory activity, water solubility, and liver microsomal stability of inhibitors . The exact synthetic route and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
CH5015765 undergoes various chemical reactions, primarily focusing on its interaction with HSP90. The compound is designed to inhibit the ATP binding site of HSP90, leading to the destabilization of client proteins involved in tumor progression and survival . Common reagents and conditions used in these reactions include fragment screening, virtual screening, and structure-based drug design . The major products formed from these reactions are the destabilized client proteins, leading to antitumor effects.
Scientific Research Applications
CH5015765 has significant scientific research applications, particularly in the field of oncology. It has shown high binding affinity for N-terminal HSP90α and strong in vitro cell growth inhibition against human cancer cell lines such as HCT116 and NCI-N87 . The compound also displayed high oral bioavailability in mice and potent antitumor efficacy in a human NCI-N87 gastric cancer xenograft model . Additionally, CH5015765 is used in structural studies to understand the interaction between HSP90 and its inhibitors .
Comparison with Similar Compounds
CH5015765 is compared with other HSP90 inhibitors such as geldanamycin, 17-allylamino-17-demethoxygeldanamycin (17-AAG), and radicicol . While these compounds also inhibit HSP90, CH5015765 is unique in its molecular design and optimization for high binding affinity, in vitro cell growth inhibitory activity, and oral bioavailability . Similar compounds include:
- Geldanamycin
- 17-allylamino-17-demethoxygeldanamycin (17-AAG)
- Radicicol
- CH5138303
Properties
IUPAC Name |
4-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-6-methylsulfanyl-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-23-16-20-14(19-15(18)21-16)13-10-4-2-3-8-6-22-7-9(12(8)10)5-11(13)17/h2-5H,6-7H2,1H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTCGMGLTQPTGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=N1)N)C2=C(C=C3COCC4=C3C2=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(5-Chloro-1H,3H-benzo[de]isochromen-6-yl)-6-(methylsulfanyl)-1,3,5-triazin-2-amine (CH5015765) interact with Hsp90 alpha, and what are the potential downstream effects of this interaction?
A1: The research paper focuses on the structural analysis of CH5015765 bound to the N-terminal domain of Hsp90 alpha []. While the exact downstream effects aren't detailed in this specific paper, it's known that Hsp90 plays a crucial role in the proper folding, stability, and function of numerous client proteins involved in cell signaling and growth. Inhibitors targeting the N-terminal domain of Hsp90, like CH5015765, could disrupt these interactions, potentially leading to the degradation of client proteins and affecting downstream cellular processes. Further research is necessary to fully elucidate the specific downstream effects of CH5015765 on Hsp90 function and its implications for cellular behavior.
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